molecular formula C25H18Br2N4O B4325746 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE

Cat. No.: B4325746
M. Wt: 550.2 g/mol
InChI Key: FSLNAFNEQIBJBD-HMAPJEAMSA-N
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Description

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or its equivalents .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated form.

    Substitution: The bromine atoms present in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The presence of bromine atoms enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE apart is the combination of the benzimidazole core with the bromobenzylidene and bromophenyl groups. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-[(4-bromophenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Br2N4O/c26-18-10-8-16(9-11-18)14-22-25(32)31(24(30-22)17-4-3-5-19(27)15-17)13-12-23-28-20-6-1-2-7-21(20)29-23/h1-11,14-15H,12-13H2,(H,28,29)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNAFNEQIBJBD-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN3C(=NC(=CC4=CC=C(C=C4)Br)C3=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CCN3C(=N/C(=C\C4=CC=C(C=C4)Br)/C3=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE
Reactant of Route 6
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-(3-BROMOPHENYL)-4-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1H-IMIDAZOL-5-ONE

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